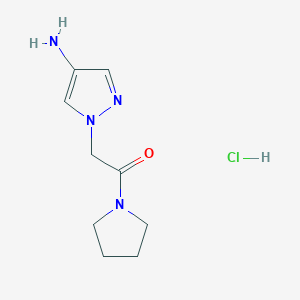
2-(4-Amino-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone hydrochloride
Vue d'ensemble
Description
2-(4-Amino-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone hydrochloride, also known as 2-APPE HCl, is an organic compound that is used in a variety of laboratory experiments. 2-APPE HCl is a white powder that is soluble in water and has a melting point of approximately 200°C. It is a derivative of pyrazole, an aromatic five-membered ring with three nitrogen atoms, and pyrrolidine, a five-membered ring with one nitrogen atom. 2-APPE HCl is a relatively new compound and has been studied for its potential applications in the scientific research field.
Applications De Recherche Scientifique
Antiviral Activity
Research has explored the antiviral properties of compounds related to 2-(4-Amino-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone hydrochloride. For instance, derivatives of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone have been synthesized and evaluated for their antiviral activity, including against HSV1 and HAV-MBB, demonstrating the potential utility of such compounds in antiviral research (Attaby et al., 2006).
Antifungal Activity
Similarly, derivatives of 1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone have been synthesized and shown to possess moderate antifungal activity against various strains of Candida, indicating their potential in developing antifungal treatments (Mamolo et al., 2003).
Synthesis and Chemical Reactions
Research has also focused on the synthesis and reactions of related compounds, such as the preparation of novel 4-amino-1H-pyrazolo[3,4-b]pyridines catalyzed by SnCl4, which highlights the diverse chemical reactivity and potential applications of these compounds in various fields of chemistry (Hu et al., 2018).
Structural Studies
Structural studies of related compounds, like the determination of the structure of a β-amino dicarbonyl compound, provide foundational knowledge for understanding the chemical and physical properties of these molecules, which is essential for their application in scientific research (Meskini et al., 2011).
Biological Activities
The synthesis and evaluation of tri-substituted pyrazoles for their antibacterial and antioxidant activities demonstrate the broader biological applications of compounds structurally related to 2-(4-Amino-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone hydrochloride, further underscoring their relevance in scientific research (Lynda, 2021).
Propriétés
IUPAC Name |
2-(4-aminopyrazol-1-yl)-1-pyrrolidin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.ClH/c10-8-5-11-13(6-8)7-9(14)12-3-1-2-4-12;/h5-6H,1-4,7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDWYEJTPAEDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester](/img/structure/B1402338.png)


![3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic Acid Methyl Ester](/img/structure/B1402348.png)


![N-Cyclopentyl-3-(5,7-dimethyl-2-pyrrolidin-3-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionamide dihydrochloride](/img/structure/B1402352.png)
![3-(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-propionic acid ethyl ester dihydrochloride](/img/structure/B1402354.png)



